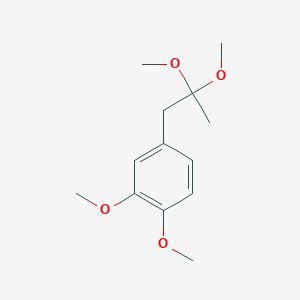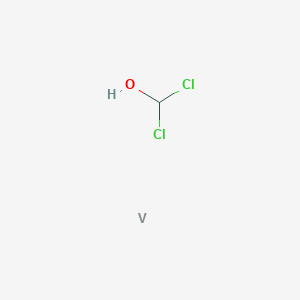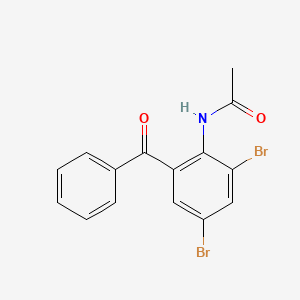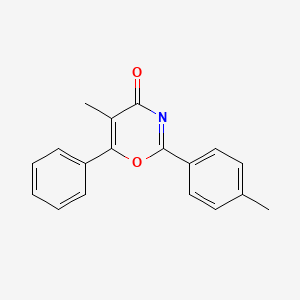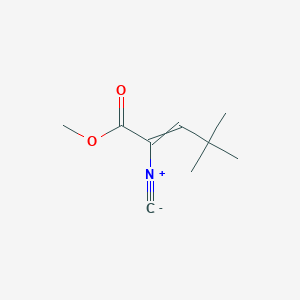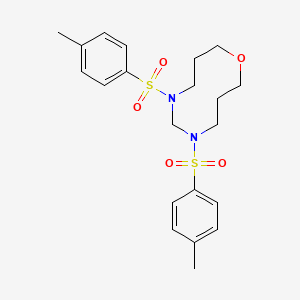
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is a synthetic organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to an oxadiazecane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane typically involves the following steps:
Formation of the Oxadiazecane Ring: The oxadiazecane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diacids under controlled conditions.
Introduction of Sulfonyl Groups: The 4-methylbenzene-1-sulfonyl groups are introduced through sulfonylation reactions. This involves reacting the oxadiazecane ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Bis(4-chlorobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with chlorobenzene sulfonyl groups.
5,7-Bis(4-nitrobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with nitrobenzene sulfonyl groups.
Uniqueness
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is unique due to the presence of 4-methylbenzene-1-sulfonyl groups, which can impart specific chemical and biological properties. These properties may differ from those of similar compounds with different substituents, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
89990-41-0 |
|---|---|
Formule moléculaire |
C21H28N2O5S2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
5,7-bis-(4-methylphenyl)sulfonyl-1,5,7-oxadiazecane |
InChI |
InChI=1S/C21H28N2O5S2/c1-18-5-9-20(10-6-18)29(24,25)22-13-3-15-28-16-4-14-23(17-22)30(26,27)21-11-7-19(2)8-12-21/h5-12H,3-4,13-17H2,1-2H3 |
Clé InChI |
UUGYAJIZUFZPBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOCCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


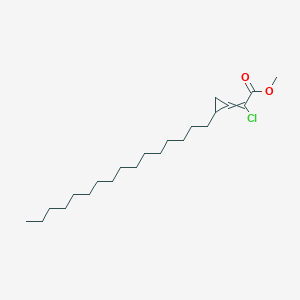
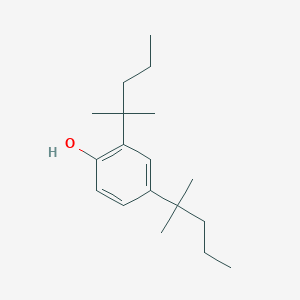
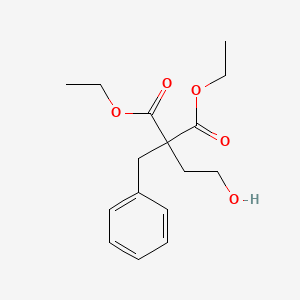

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
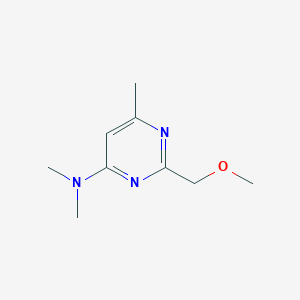
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)

